Dithiopyr

描述

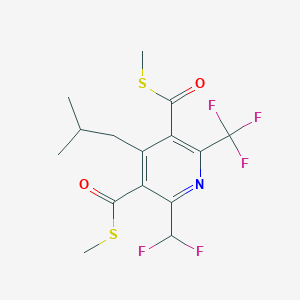

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-S,5-S-dimethyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO2S2/c1-6(2)5-7-8(13(22)24-3)10(12(16)17)21-11(15(18,19)20)9(7)14(23)25-4/h6,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJPYNSGLJZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)SC)C(F)(F)F)C(F)F)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032379 | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

65 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at 20 °C, In water, 1.38 mg/L at 20 °C, Solubility (g/100 mL at 25 °C): hexane <3.3, toluene >25, acetone >33.3, diethyl ether >50, ethanol >12, methylene chloride >50 | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.413 g/cu cm at 25 °C (typical) | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-6 mm Hg at 25 °C | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow, crystalline solid, Solid, crystalline; chemically pure: white, technical grade: yellow to burnt yellow | |

CAS No. |

97886-45-8 | |

| Record name | Dithiopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97886-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097886458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiopyr | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dithiopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXF17HAV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dithiopyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action of Dithiopyr

Cellular and Subcellular Modalities of Dithiopyr Action

The primary cellular target of this compound is the intricate network of microtubules, essential components of the plant cytoskeleton that play crucial roles in cell division, cell wall formation, and cell expansion. wikipedia.orgsolutionsstores.comnih.gov

Inhibition of Mitotic Cell Division and Meristematic Activity

This compound strongly inhibits cell division, particularly mitosis, within the meristematic regions of susceptible plants. cabidigitallibrary.orgresearchgate.netnih.gov These regions, found at root and shoot tips, are characterized by rapid cell proliferation necessary for plant growth. ucanr.edu By halting cell division in these critical areas, this compound effectively prevents the growth and development of sensitive weeds. cabidigitallibrary.orgresearchgate.netsolutionsstores.com

Disruption of Microtubule Assembly and Function

A key aspect of this compound's mechanism is its interference with the formation and function of microtubules. wikipedia.orgsolutionsstores.comnih.gov Unlike some other mitotic-inhibiting herbicides, such as the dinitroanilines, which bind directly to the tubulin protein subunits that form microtubules, this compound is thought to interact with other cellular components involved in microtubule organization and stability. cabidigitallibrary.orgbioone.orgcambridge.orgcambridge.orgresearchgate.net This interaction leads to the disruption of microtubule polymerization and stability, resulting in shortened or absent spindle microtubules, which are vital for chromosome segregation during mitosis. cabidigitallibrary.orgresearchgate.net

Proposed Interaction with Microtubule-Associated Proteins (MAPs)

Research suggests that this compound may exert its effects by interacting with microtubule-associated proteins (MAPs) or microtubule-organizing centers (MTOCs) rather than directly binding to tubulin. cabidigitallibrary.orgwikipedia.orgbioone.orgcambridge.orgcambridge.orgresearchgate.netwikiwand.com MAPs are proteins that bind to microtubules and regulate their assembly, stability, and function. bioone.orgcambridge.org While the precise interaction with MAPs has been proposed, further research is needed to definitively confirm this binding and identify the specific protein targets. bioone.orgcambridge.org Some studies have suggested this compound may bind to a protein of approximately 65 kDa, but this protein has not been definitively identified. bioone.orgcambridge.orgresearchgate.net

Arrest of Mitotic Cells in Late Prometaphase

A characteristic cellular effect of this compound is the arrest of mitotic cells in late prometaphase. cabidigitallibrary.orgwikipedia.orgresearchgate.netwikiwand.comresearchgate.net In this stage of mitosis, chromosomes have condensed but have not yet aligned at the metaphase plate. The disruption of microtubule formation, particularly the spindle fibers, prevents the proper movement and alignment of chromosomes, leading to this mitotic arrest. cambridge.org Studies on wheat root tip cells treated with this compound have shown an increase in the mitotic index with cells accumulating in late prometaphase, while the entry of cells into mitosis appears unaffected. cabidigitallibrary.orgresearchgate.net

Physiological Responses in Susceptible Plant Species

The cellular disruptions caused by this compound manifest as distinct physiological responses in susceptible plants, primarily affecting root development. cabidigitallibrary.orgwikipedia.orgresearchgate.netsolutionsstores.com

Root Elongation Cessation and Abnormal Root Development

One of the most visible and significant physiological effects of this compound is the cessation of root elongation and the induction of abnormal root development. cabidigitallibrary.orgwikipedia.orgresearchgate.netsolutionsstores.comnih.govncsu.edumdpi.comcontrolsolutionsinc.com This is a direct consequence of the inhibition of cell division in the root apical meristem and the disruption of microtubule function necessary for cell expansion and organization. cabidigitallibrary.orgresearchgate.netucanr.eduucanr.edu Affected roots often appear stunted and swollen, particularly at the tips. cabidigitallibrary.orgnih.govbioone.orgcambridge.orgncsu.eduucanr.edumsstate.edu Research has documented reduced root growth and the formation of abnormal roots in various plant species, including turfgrasses and wheat. cabidigitallibrary.orgresearchgate.net For example, studies have shown significant reductions in root growth and the production of abnormal roots in Cynodon dactylon (bermudagrass) sod following this compound application. cabidigitallibrary.orgresearchgate.net

Below is a table summarizing some reported effects of this compound on root development:

| Plant Species | Effect Observed | Reference |

| Wheat (Triticum aestivum) | Cessation of root elongation, swelling of root tips, decreased mitotic index, mitotic arrest in late prometaphase. | cabidigitallibrary.orgresearchgate.netresearchgate.netsemanticscholar.org |

| Cynodon dactylon (Bermudagrass) | Reduced root growth (up to 60%), abnormal rooting. | cabidigitallibrary.orgresearchgate.net |

| Poa pratensis (Kentucky bluegrass) | Lower root strength. | cabidigitallibrary.org |

| Stenotaphrum secundatum (St. Augustinegrass) | Unrooted or poorly rooted stolons. | cabidigitallibrary.org |

| Festuca arundinacea (Tall fescue) | Reduced root strength. | cabidigitallibrary.orgresearchgate.net |

| Hibiscus rosa-sinensis 'White Lephrechaun' | Suppressed root development. | mdpi.com |

| Susceptible Plants | Swollen root tips, inability of cells to divide properly. | bioone.orgcambridge.org |

The inhibition of root development is a primary mechanism by which this compound controls susceptible weeds, preventing them from establishing a robust root system necessary for survival and growth. solutionsstores.comcontrolsolutionsinc.com

This compound: A Mitotic Inhibitor Herbicide

This compound is a selective pyridine (B92270) herbicide utilized for the control of annual grasses and certain broadleaf weeds in various settings, including turfgrass, golf courses, landscape plantings, and certain agricultural crops cabidigitallibrary.orgherts.ac.uk. Its efficacy is primarily observed when applied pre-emergence or in the early post-emergence stage against small-seeded grass and broadleaf weeds cabidigitallibrary.org. This compound is absorbed by plants through the crowns, roots, and shoots, with greater absorption occurring in the roots cabidigitallibrary.org. Once absorbed, it accumulates in the meristematic regions of susceptible plants, where its primary physiological activity takes place cabidigitallibrary.org.

This compound functions as a mitotic inhibitor, disrupting normal cell division in susceptible plants cabidigitallibrary.orgherts.ac.uknih.gov. Its mode of action involves the inhibition of cell division and elongation in the meristematic regions, with effects being most pronounced at the root tips cabidigitallibrary.orgnih.gov. This compound inhibits the formation and function of microtubules, which are essential components of the cell's cytoskeleton and play a critical role in cell division, particularly during mitosis nih.govwikipedia.org. Research suggests that this compound may alter microtubule polymerization and stability by interacting with microtubule-associated proteins (MAPs) or microtubule organizing centers, rather than directly binding to tubulin, the protein subunit of microtubules wikipedia.orgresearchgate.net. Studies on wheat root tips treated with this compound have shown an increase in the mitotic index, with mitotic cells arresting in late prometaphase cabidigitallibrary.org.

The inhibitory effect of this compound on cell division leads to significant impacts on plant growth and morphology, particularly in susceptible species. This compound stops plant cells from dividing and elongating in the meristematic regions cabidigitallibrary.org. This activity is most visible at the root tips of susceptible plants, causing stunted and non-functional roots nih.gov.

Observed morphological changes in susceptible plants treated with this compound include initial shoot injury such as thinning, yellowing of leaf tips, leaf die-back, and stunting of growth cabidigitallibrary.org. This compound can reduce the initial rooting of newly seeded turfgrass or installed sod cabidigitallibrary.org. Studies have shown that this compound can cause abnormal rooting in certain species, such as Cynodon dactylon, producing abnormal roots cabidigitallibrary.org.

Research on the effects of this compound on smooth crabgrass (Digitaria ischaemum) at various growth stages and temperatures has provided insights into its impact on shoot mass. A study indicated that the predicted rate of this compound required to induce a 50% shoot mass reduction varied with the growth stage of smooth crabgrass bioone.org.

Comparative Analysis with Other Mitotic Inhibitors (e.g., Dinitroanilines)

This compound shares a similar phytotoxic effect with dinitroaniline herbicides, another class of mitotic inhibitors cabidigitallibrary.orgbioone.org. Both this compound and dinitroanilines inhibit cell division and cause morphological changes like root swelling cabidigitallibrary.orgoup.com. However, their specific mechanisms of action at the molecular level differ bioone.orgepa.gov.

Dinitroaniline herbicides, such as pendimethalin (B1679228) and trifluralin (B1683247), disrupt microtubule function by binding directly to unpolymerized tubulin heterodimers, preventing the formation of functional microtubules and causing the disappearance of the mitotic spindle nih.govfrontiersin.orgnih.govcambridge.org. This leads to the arrest of cells in metaphase and the formation of multinucleated cells cambridge.org.

In contrast, while this compound also inhibits mitosis and affects microtubule formation, it is thought to interact with microtubule-associated proteins or microtubule organizing centers rather than binding directly to tubulin wikipedia.orgresearchgate.netbioone.org. Despite this difference in the precise binding target, the resulting inhibition of mitosis is fundamentally similar to that of dinitroanilines epa.gov.

Comparative studies have evaluated the efficacy and effects of this compound and dinitroaniline herbicides like pendimethalin and trifluralin researchgate.netcambridge.org. Research on perennial ryegrass turf showed that this compound provided comparable or longer-lasting control of large crabgrass compared to pendimethalin at different application rates cambridge.org.

Resistance to mitotic-inhibiting herbicides, including both this compound and dinitroanilines, has been observed in weed species such as goosegrass (Eleusine indica) bioone.org. A specific mutation (Leu-136-Phe substitution in α-tubulin) has been shown to confer resistance to both this compound and several dinitroaniline herbicides, although the level of resistance can vary between the herbicide classes bioone.org. This suggests some overlap or interaction in the pathways affected by these different mitotic inhibitors, despite their distinct primary binding sites.

Synthesis and Structural Considerations of Dithiopyr

Chemical Synthesis Pathways and Methodologies

The synthesis of dithiopyr is a multi-step process wikipedia.org. While detailed, step-by-step reaction schemes are not fully elaborated in the search results, it is indicated that this compound can be obtained through a multi-step process starting from ethyl trifluoroacetoacetate and isovaleraldehyde (B47997) wikipedia.org. Another source mentions that this compound can be synthesized from a common intermediate (compound 2 in Scheme 7) shared with thiazopyr (B54509) jst.go.jpresearchgate.net. This intermediate is derived from 2-chloro-6-(trifluoromethyl)pyridine (B1580974) jst.go.jp.

Multi-Step Synthetic Routes

Multi-step synthesis is a fundamental strategy in chemistry to construct complex molecules from simpler starting materials through a sequence of individual chemical reactions vapourtec.com. For this compound, the synthesis involves building the substituted pyridine (B92270) core and incorporating the difluoromethyl, trifluoromethyl, isobutyl, and dicarbothioate functionalities through a series of transformations wikipedia.org. The reference to a common intermediate with thiazopyr suggests convergent synthetic routes where fragments are prepared separately and then coupled jst.go.jpresearchgate.net.

Key Starting Materials and Intermediates

Based on the available information, key starting materials and intermediates in the synthesis of this compound include:

Ethyl trifluoroacetoacetate wikipedia.org

Isovaleraldehyde wikipedia.org

2-chloro-6-(trifluoromethyl)pyridine jst.go.jp

A common intermediate (compound 2 in Scheme 7) shared with thiazopyr jst.go.jpresearchgate.net

Other potential intermediates or related compounds mentioned in the context of pyridine chemistry and agrochemical synthesis, though not explicitly confirmed as direct intermediates for this compound in the provided snippets, include 2-chloro-3-pyridinol (PubChem CID: 125288315, though the name is associated with a metabolite of Imidacloprid) flybase.org, methyl thioglycolate (PubChem CID: 16907) fishersci.bewikidata.orgsigmaaldrich.comthegoodscentscompany.comguidechem.com, and 3-chloro-2-methylpyridine (B1302946) (PubChem CID: 2762797) nih.gov.

Pyridine Moiety as a Core Structural Motif in Agrochemicals

The pyridine ring is a significant and widely utilized heterocyclic scaffold in the design and synthesis of agrochemicals, including herbicides, insecticides, and fungicides mdpi.comresearchgate.netnih.govresearchgate.net. Its importance stems from several key properties. Pyridine is a nitrogen-containing aromatic compound that is polar and can be ionized, which helps optimize the solubility and bioavailability of agrochemical compounds mdpi.com. Compared to benzene (B151609) rings, pyridine rings generally exhibit higher hydrophobicity, another property influencing biological activity mdpi.com. Incorporating a pyridine ring can also increase the likelihood of π-π stacking interactions with target molecules, potentially enhancing biological activity mdpi.com.

Many commercial pesticides contain a pyridine structure mdpi.com. Trifluoromethylpyridine (TFMP), a pyridine ring substituted with a trifluoromethyl group, is a particularly important active fragment in numerous pesticides, including herbicides jst.go.jpchigroup.siteresearchoutreach.org. This compound itself is classified as a pyridine herbicide herts.ac.ukepa.gov. The presence and substitution pattern of the trifluoromethyl group on the pyridine ring are key features in many agrochemically active compounds jst.go.jpchigroup.site.

Structure-Activity Relationship (SAR) Studies and Future Directions

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a molecule's chemical structure impact its biological activity mdpi.compreprints.org. For agrochemicals like this compound, SAR studies aim to elucidate which parts of the molecule are essential for its herbicidal function and how structural changes affect potency and spectrum of activity preprints.org.

Elucidating Structural Requirements for Herbicidal Activity

While specific detailed SAR studies focused solely on this compound's herbicidal activity are not extensively detailed in the provided snippets, the information available on pyridine-based herbicides and trifluoromethylpyridine derivatives offers insights into relevant structural features. For pyridine-based herbicides, substitutions on the pyridine ring can significantly influence activity mdpi.com. The introduction of fluorine atoms or trifluoromethyl groups into chemical herbicides is a common strategy to affect properties like conformation, biomolecular affinity, and metabolism, potentially leading to novel biological activities and reduced toxicity chigroup.siteresearchoutreach.orgpreprints.org. The trifluoromethylpyridine moiety is recognized as a basic active fragment for herbicide discovery chigroup.site.

Research on other herbicide classes, such as aryloxyphenoxypropionate herbicides, indicates that increased lipid solubility can be beneficial for herbicidal activity and that substitution on the pyridine ring has an important effect mdpi.com. The nature and position of substituents on the pyridine ring, as well as attached groups like alkyl chains, play a crucial role in determining the level of herbicidal activity mdpi.com.

Molecular Docking Simulations in Target Binding Research

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target (receptor), such as a protein nih.govfrontiersin.orgtci-thaijo.org. These simulations estimate the binding affinity between the ligand and the target, providing insights into the molecular interactions that drive binding nih.govfrontiersin.orgtci-thaijo.orggoogle.com.

Environmental Fate and Transport of Dithiopyr

Behavior in Soil Environments

The behavior of dithiopyr in soil is a primary determinant of its environmental concentration and potential for off-site movement.

Adsorption to Soil Colloids and Organic Matter

This compound is strongly adsorbed to soil colloids and organic matter. cabidigitallibrary.orgresearchgate.net Studies using batch equilibrium techniques have shown that this compound is slightly mobile to relatively immobile in soil-water slurries. epa.govumaine.edu The adsorption of this compound is correlated with the soil's cation exchange capacity and organic matter content, with higher values leading to stronger adsorption. epa.gov Freundlich K values for this compound adsorption vary depending on soil type, ranging from 6.59 in sandy loam to 64.77 in volcanic ash paddy loam. epa.gov The organic carbon normalized soil-water partitioning coefficient (Koc) values for this compound range from 1141 to 3748 L/kgOC, indicating low to slight mobility in soil. regulations.govepa.govnih.gov Desorption studies have shown that the percentage of this compound desorbed from soils after adsorption ranges from a low of 5.5% in volcanic ash paddy loam to a high of 62% in sandy loam soil. epa.gov

Volatilization Dynamics from Soil Surfaces

Volatilization can be a significant route of this compound dissipation from soil and turf surfaces, particularly under field conditions. epa.govregulations.govnih.gov Studies indicate that volatilization can contribute more to dissipation than degradation in some soil types. epa.gov Factors influencing volatilization rates include temperature, surface conditions, soil or foliage type, moisture content, and soil sorption. nih.gov Irrigation or rainfall immediately following application can reduce volatilization losses by moving the herbicide into the soil. nih.gov Field studies have shown that a notable percentage of applied this compound can volatilize into the air. epa.gov

Persistence and Dissipation Kinetics in Various Soil Types

This compound is considered persistent in aerobic soil environments. regulations.govepa.gov Dissipation of this compound in soil follows first-order kinetics. researchgate.netcabidigitallibrary.org Field dissipation studies with vegetation coverage show an average half-life ranging between 17 and 61 days, influenced by soil composition, weather conditions, and formulation applied. epa.govmassnrc.org Laboratory studies under aerobic conditions have reported longer half-lives, ranging from 523 to 2300 days depending on the soil type. epa.govepa.gov The discrepancy between laboratory and field half-lives is likely attributed to factors like volatilization, photochemical lability, and enhanced microbial degradation under field conditions. epa.gov this compound has a mean half-life of 596 days in aerobic soil and is stable in anaerobic soil. regulations.gov Persistence studies in different Indian soils showed half-life values ranging from 13.75 to 41.24 days, with dissipation being maximum in coastal soil (alkaline pH) and persistence higher in Gangetic alluvial soil. cabidigitallibrary.org The persistence in soil may be influenced by sorption to soil colloids, which can reduce dissipation. cabidigitallibrary.org

Here is a summary of this compound persistence data in various soil types:

| Soil Type | Condition | Half-life (days) | Source |

| Silt loam | Aerobic | 523 | epa.gov |

| Sandy loam | Aerobic | 625 | epa.gov |

| Clay soil | Aerobic | 639 | epa.gov |

| Japanese soils (two) | Aerobic | 1125, 2300 | epa.gov |

| Various (Field) | Field | 17 - 61 | epa.govmassnrc.org |

| Aerobic soil (mean) | Aerobic | 596 | regulations.gov |

| Anaerobic soil | Anaerobic | Stable | regulations.gov |

| Coastal soil (pH 8.50) | Lab | 13.75 - 21.20 | cabidigitallibrary.org |

| Terai soil (pH 5.20) | Lab | 13.75 - 31.03 | cabidigitallibrary.org |

| Gangetic alluvial soil (pH 6.90) | Lab | 21.20 - 41.24 | cabidigitallibrary.org |

| Alluvial soil | Lab | 11.9 - 12.9 | cabidigitallibrary.org |

Transformations and Degradation Pathways

This compound undergoes transformations in the environment through various degradation pathways.

Photodegradation in Aqueous Solutions and on Soil Surfaces

In contrast, photodegradation of this compound on soil surfaces is considered insignificant and does not contribute substantially to its degradation in the environment. epa.govepa.govmassnrc.org The half-life of this compound on soil under photolytic conditions was determined to be 444.3 days, classifying it as photostable on soil. regulations.govmassnrc.org

Other degradation processes include ester hydrolysis, which appears to be the primary degradation pathway for this compound, leading to the formation of corresponding diacid and two monoacids. epa.govmassnrc.org However, ester hydrolysis is not expected to be a significant route of degradation in the environment, particularly in neutral and mildly alkaline solutions where this compound is stable or hydrolyzes slowly. epa.govmassnrc.org Microbial degradation by soil bacteria and fungi is also known to occur and plays a major role in this compound degradation in soil. cabidigitallibrary.org

Chemical Degradation Processes, Including Ester Hydrolysis

This compound undergoes chemical degradation in the environment. Hydrolysis is one such process, although it is not considered a significant route of degradation for this compound, particularly in neutral solutions. regulations.govmassnrc.orgepa.govepa.gov this compound is stable at pH 5 and pH 7, and degrades only slowly in alkaline solutions (pH 9), with a reported half-life of 1053 days at pH 9 based on first-order kinetics. massnrc.orgepa.govepa.gov

While not the primary degradation route, ester hydrolysis appears to be the pathway for the formation of acid metabolites. epa.govmassnrc.org This process involves the conversion of the methylthioester groups in this compound to corresponding monoacids and a diacid. epa.govcabidigitallibrary.org

Formation and Fate of Major Metabolites (Monoacids, Diacid)

Three major metabolites of this compound have been identified: the normal acid, the reverse acid (both monoacids), and the diacid metabolite. epa.govepa.gov These metabolites are formed through processes including ester hydrolysis. epa.govmassnrc.orgcabidigitallibrary.org

The formation of these metabolites in soil occurs slowly and typically at very low concentrations, often less than 6% of the applied radiolabeled material after more than a year of incubation in some studies. epa.govepa.gov However, other studies indicate metabolites can be detected in soils within 7-30 days, reaching maximum concentrations between 30-90 days before declining. cabidigitallibrary.org Among the metabolites, the diacid has been detected for longer periods, up to 120 days in some soil types. cabidigitallibrary.org

Unlike the parent compound, the monoacid and diacid metabolites are reported to be mobile in soil. epa.govepa.gov Adsorption/desorption studies with synthesized radiolabeled metabolites showed them to be very mobile in various soil types. epa.gov Despite their mobility, vertical movement of this compound and its acid metabolites through soil has been found to be limited, typically not exceeding 24 inches, even in conditions highly susceptible to leaching. epa.gov

Transport Mechanisms in Aquatic Systems

This compound can reach aquatic systems through various transport mechanisms, primarily runoff and spray drift from treated sites. regulations.govpublications.gc.ca Its physical properties, such as low water solubility and strong adsorption to soil particles, influence its movement in water. herts.ac.ukresearchgate.net

Runoff Potential from Treated Sites

This compound has a potential for reaching surface water via runoff, particularly from poorly draining soils and soils with shallow groundwater. lebanonturf.comepa.gov This potential can remain for several weeks after application. lebanonturf.comepa.gov The movement of this compound in runoff water is considered low due to its low water solubility and adsorption to soil colloids and turfgrass. researchgate.netcabidigitallibrary.org However, surface water contamination by erosion of soil particles to which this compound is adsorbed may be a greater concern because this compound is persistent and binds to the upper layers of soil. epa.gov Modeling is often used to estimate this compound concentrations in surface water over time in the absence of field runoff data. epa.gov

Leaching to Groundwater and Subsequent Surface Water Contributions

This compound has a low potential to leach to groundwater. epa.govherts.ac.ukregulations.govpublications.gc.ca This is attributed to its low solubility in water and its high tendency to bind to soil, which prevents significant downward movement through the soil profile. epa.govcabidigitallibrary.orgpublications.gc.ca Based on its Koc range (1141-3748), this compound is classified as having low to slight mobility in soil. nih.gov Studies have shown that most applied this compound remains in the top layers of soil. nih.gov

While the parent compound has low leaching potential, its metabolites (monoacids and diacid) are reported to be mobile in soil. epa.govepa.gov However, even the vertical mobility of these metabolites is limited, typically not exceeding 24 inches. epa.gov Despite the low leaching potential of the parent compound, this compound has properties associated with chemicals detected in groundwater, and it may leach into groundwater in areas with permeable soils and shallow water tables. lebanonturf.comepa.gov Contamination of surface water bodies by leaching to and persisting in acidic groundwater that ultimately provides base flow is a potential, though less significant, transport mechanism. regulations.gov

Persistence in Aerobic and Anaerobic Aquatic Systems

This compound is considered persistent in both aerobic and anaerobic aquatic systems. herts.ac.ukregulations.gov In aerobic aquatic systems, the mean half-life of this compound is approximately 1300 days. regulations.gov In anaerobic aquatic systems, the mean half-life is about 648 days. regulations.gov

While stable to biotransformation in aquatic environments, this compound is mostly absorbed into the sediment. publications.gc.capesticidetruths.com Phototransformation in water does contribute to its breakdown, with an aqueous photolysis half-life of around 19 days. regulations.govmassnrc.org Biodegradation may also play a role, as this compound has been found to degrade faster in non-sterile aqueous media compared to sterile media. nih.gov

The persistence characteristics of this compound in water are typical of some pesticides found in groundwater, although its physical mobility characteristics are not. epa.gov

Environmental Fate Data Summary

| Property | Value | Source |

| Aqueous Solubility | 1.4 mg/L at 20°C | regulations.govnih.gov |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg at 25°C | regulations.govnih.gov |

| Henry's Law Constant | 1.53 x 10⁻⁶ atm-cu m/mole (estimated) | nih.gov |

| Log Kow | 4.75 | nih.gov |

| Koc Range | 1141-3748 L/Kg | regulations.govnih.gov |

| Aqueous Photolysis Half-life | ~19 days | regulations.gov |

| Hydrolysis Stability | Stable at pH 5, 7; Slow at pH 9 (t½ 1053 days) | massnrc.orgepa.govepa.gov |

| Aerobic Aquatic Half-life | ~1300 days | regulations.gov |

| Anaerobic Aquatic Half-life | ~648 days | regulations.gov |

| Aerobic Soil Half-life | Mean ~596 days; Field 17-61 days | epa.govregulations.govepa.gov |

| Anaerobic Soil | Stable | regulations.gov |

Mechanisms and Management of Dithiopyr Herbicide Resistance

Types of Herbicide Resistance to Mitotic Inhibitors

Resistance to mitotic-inhibiting herbicides like dithiopyr can be broadly classified into target-site and non-target site mechanisms cambridge.orgwikipedia.orgresearchgate.net.

Target-Site Resistance (TSR) Mechanisms

Target-site resistance involves alterations to the herbicide's intended binding site, typically a protein, which reduces the herbicide's efficacy cambridge.orgresearchgate.netcroplife.org.au. While this compound is thought to interact with microtubule-associated proteins (MAPs) rather than directly binding to tubulin like dinitroanilines, research suggests that mutations in the alpha-tubulin gene can still be associated with this compound resistance cambridge.orgcambridge.orgbioone.org.

Mutations in Alpha-Tubulin Genes (e.g., Leu-136-Phe Substitution)

Mutations in the alpha-tubulin gene have been reported in weed species resistant to mitotic-inhibiting herbicides, including those exhibiting resistance to this compound researchgate.netcambridge.orgcambridge.orgbioone.orgcambridge.orgresearchgate.netauburn.educonfex.com. Although alpha-tubulin is not the proposed primary target site for this compound, specific mutations have been found in this compound-resistant populations cambridge.orgcambridge.org.

A notable example is the Leu-136-Phe substitution in the alpha-tubulin gene, which has been identified in Eleusine indica (goosegrass) populations resistant to this compound cambridge.orgcambridge.orgbioone.orgresearchgate.netauburn.educonfex.comnih.gov. Research has shown that E. indica populations with the Leu-136-Phe mutation exhibit high levels of resistance to this compound cambridge.orgbioone.orgauburn.edu.

Data from studies on Eleusine indica populations with the Leu-136-Phe mutation demonstrate significant resistance levels to this compound compared to susceptible populations. For instance, one study reported resistance levels of 54.1-fold based on seedling emergence and 88.4-fold based on biomass reduction in a resistant population compared to a susceptible one cambridge.orgbioone.orgauburn.edu.

Table 1: this compound Resistance Levels in Eleusine indica with Leu-136-Phe Mutation

| Population Type | Response Measurement | Resistance Level (Fold) |

| Resistant (with Leu-136-Phe) | Seedling Emergence (I50) | 54.1 cambridge.orgbioone.orgauburn.edu |

| Resistant (with Leu-136-Phe) | Biomass Reduction (I50) | 88.4 cambridge.orgbioone.orgauburn.edu |

Another mutation, Thr-239-Ile in the alpha-tubulin gene, has been found in Poa annua (annual bluegrass) populations that show variable responses to this compound and prodiamine (B1679157), another mitotic inhibitor researchgate.netcambridge.orgcambridge.orgauburn.edujst.go.jp. While this mutation is known to confer resistance to dinitroaniline herbicides, its direct role in this compound resistance requires further investigation researchgate.netcambridge.orgcambridge.org.

Table 2: this compound Resistance Levels in Poa annua Populations with Thr-239-Ile Mutation

| Population | Seedling Emergence I50 (g ai ha⁻¹) | Resistance Level (Fold) vs. Susceptible |

| Susceptible (S) | 42.6 cambridge.org | 1.0 |

| Resistant 1 (R1) | 154.0 researchgate.netcambridge.org | 3.6 researchgate.netcambridge.org |

| Resistant 2 (R2) | 114.2 researchgate.netcambridge.org | 2.7 researchgate.netcambridge.org |

| Resistant 3 (R3) | 190.1 researchgate.netcambridge.org | 4.5 researchgate.netcambridge.org |

It is important to note that while these alpha-tubulin mutations are associated with this compound resistance in certain weed populations, the exact interaction between this compound and the mutated alpha-tubulin protein is not fully understood and warrants further research cambridge.orgcambridge.org.

Gene Amplification and Target Overexpression

Target-site resistance can also be conferred by the amplification of the gene encoding the target protein, leading to overexpression of the protein cambridge.orgresearchgate.netwiley-vch.de. This increased production of the target protein can effectively sequester the herbicide molecules, reducing the amount available to inhibit cellular processes cambridge.orgwiley-vch.de. While gene amplification is a known mechanism of TSR for other herbicides targeting different sites researchgate.net, specific research detailing gene amplification of the proposed this compound target (MAPs) or alpha-tubulin as a mechanism of this compound resistance was not prominently found in the provided search results. However, the general principle of target overexpression contributing to TSR is well-established cambridge.orgresearchgate.netwiley-vch.de.

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site or alter the herbicide's effect without directly modifying the target protein cambridge.orgwikipedia.orgresearchgate.net. NTSR is often a complex trait involving multiple genes researchgate.net.

Enhanced Metabolic Detoxification Pathways

Enhanced metabolic detoxification is a significant mechanism of NTSR where resistant plants can metabolize the herbicide into less toxic or inactive compounds wikipedia.orgresearchgate.netwiley-vch.defrontiersin.orgresistpoa.org. This process is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases researchgate.netwiley-vch.defrontiersin.orguppersouthplatte.org.

While enhanced metabolism is a common NTSR mechanism for various herbicides wikipedia.orgresearchgate.netwiley-vch.defrontiersin.org, specific detailed research findings on the metabolic detoxification pathways of this compound in resistant weeds were not extensively covered in the provided search results. However, studies on this compound's environmental fate indicate it can undergo metabolism in soil, producing metabolites epa.gov. Research on smooth crabgrass (Digitaria ischaemum) suggests that metabolism of this compound can occur in plants and may be influenced by temperature and growth stage, potentially contributing to differential susceptibility cambridge.org.

Alterations in Herbicide Uptake and Translocation

Changes in the plant's ability to absorb or translocate the herbicide can also lead to NTSR wikipedia.orgresearchgate.netwiley-vch.deresistpoa.org. Reduced uptake from the soil or decreased translocation within the plant can limit the amount of herbicide reaching the site of action in meristematic tissues, where cell division occurs wikipedia.orguppersouthplatte.orgherbiguide.com.au.

Studies on the uptake and translocation of this compound in different weed species have shown variations. For example, research comparing common lespedeza (Kummerowia striata) and bermudagrass (Cynodon dactylon) indicated that susceptibility was associated with greater acropetal translocation of this compound cambridge.org. While both species showed similar foliar absorption, common lespedeza translocated significantly more root-absorbed this compound to shoots cambridge.org.

Although differential uptake and translocation are recognized NTSR mechanisms wikipedia.orgresearchgate.netwiley-vch.deresistpoa.org, the provided search results did not offer detailed research findings specifically linking altered this compound uptake or translocation as a primary resistance mechanism in resistant weed populations, particularly in the context of the species where target-site resistance has been observed. Some research on dinitroaniline herbicides, which share a similar mode of action, suggests that differences in uptake and translocation have not been consistently identified as the primary cause of resistance frontiersin.org.

Cross-Resistance Patterns within Herbicide Groups

Cross-resistance occurs when a weed population resistant to one herbicide is also resistant to other herbicides, often those within the same mode of action group. ucanr.eduresearchgate.net this compound, being a Group 3 herbicide, shares its mode of action with dinitroanilines. croplife.org.au Consequently, cross-resistance between this compound and dinitroaniline herbicides has been observed in certain weed species.

For instance, goosegrass populations resistant to dinitroanilines have also shown resistance to this compound. usga.org Research on a resistant goosegrass population demonstrated high levels of resistance to this compound, pendimethalin (B1679228), and oryzalin (B97938), indicating cross-resistance among these Group 3 herbicides. bioone.orgcambridge.org Similarly, annual bluegrass resistant to prodiamine (a dinitroaniline) has exhibited cross-resistance to this compound. auburn.eduresearchgate.net

However, cross-resistance patterns are not always uniform across all herbicides within Group 3 or across all weed species. cambridge.org The level of cross-resistance can vary depending on the specific weed biotype, the resistance mechanism involved (TSR or NTSR), and potentially other factors like temperature and application timing. cambridge.orgresearchgate.net For example, the goosegrass population resistant to this compound, pendimethalin, and oryzalin showed a comparatively lower level of resistance to prodiamine. bioone.orgcambridge.org

In contrast to resistance within Group 3, a Cyperus difformis biotype resistant to sulfonylurea herbicides (Group 2) was found to be controlled by this compound, indicating a lack of cross-resistance between these different herbicide groups. nih.gov

Research findings on resistance levels in a goosegrass population (R) compared to a susceptible population (S) demonstrate varying degrees of resistance to different Group 3 herbicides:

| Herbicide | Resistance Level (Seedling Emergence, Fold) | Resistance Level (Biomass Reduction, Fold) |

| This compound | 54.1 bioone.orgcambridge.org | 88.4 auburn.edu |

| Prodiamine | 4.7 bioone.orgcambridge.org | 7.8 auburn.edu |

| Pendimethalin | >100 bioone.orgcambridge.org | >100 auburn.edu |

| Oryzalin | >100 bioone.orgcambridge.org | >100 auburn.edu |

Another study on annual bluegrass populations (R1, R2, R3) with suspected resistance to dinitroaniline herbicides showed varying resistance levels to prodiamine and this compound based on seedling emergence:

| Population | Prodiamine Resistance (Fold) | This compound Resistance (Fold) |

| R1 | 2.9 researchgate.net | 3.6 researchgate.net |

| R2 | 41.9 researchgate.net | 2.7 researchgate.net |

| R3 | 7.6 researchgate.net | 4.5 researchgate.net |

These tables illustrate that while cross-resistance within Group 3 is evident, the magnitude can differ among specific herbicides and weed populations.

Ecological and Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance is a complex process driven by selection pressure. nih.govucdavis.edu Repeated and continuous use of herbicides with the same mode of action selects for naturally occurring resistant individuals within a weed population. croplife.org.auucanr.eduepa.govepa.govlebanonturf.comweedscience.org These resistant biotypes survive and reproduce, leading to an increase in their frequency in the population over time. croplife.org.auepa.gov The intensity of selection pressure, which relates to the efficacy of the herbicide in controlling susceptible plants, plays a crucial role. croplife.org.auweedscience.org Using robust, labeled rates is important for high control levels, which in turn influences selection pressure. croplife.org.au

Factors influencing the speed of resistance evolution include the initial frequency of resistant genes in the weed population, the inheritance pattern of the resistance trait (e.g., dominant, recessive, or polygenic), and the weed's biological characteristics such as seed production and seedbank longevity. croplife.org.auucanr.eduweedscience.orgresearchgate.net Weed species that produce large numbers of seeds and have short seedbank lives tend to evolve resistance faster. croplife.org.au

For Group 3 herbicides like this compound, resistance has generally occurred after 10-15 years of use. croplife.org.au The relatively slower evolution of resistance to dinitroaniline herbicides compared to some other herbicide groups might be attributed to factors such as the potential for post-emergence control with different modes of action, the benefits of using herbicide mixtures, the existence of multiple target isoforms, genetic control mechanisms, and potential fitness costs associated with resistance alleles. nih.govucanr.edu However, resistance to Group 3 herbicides has been documented in at least 12 weed species globally, predominantly grass weeds. cambridge.org

Ecological factors, such as weed density and the presence of susceptible individuals, also influence resistance dynamics. uppersouthplatte.orgucanr.edu Preventing seed production by resistant escapes is critical to slow the spread of resistance alleles. epa.govepa.govlebanonturf.com Movement of resistant seeds through contaminated equipment can also contribute to the spread of resistance to new areas. epa.govepa.gov

Research on Resistance Management Strategies and Prevention

Effective management of this compound resistance, and herbicide resistance in general, relies on implementing integrated weed management (IWM) programs that reduce selection pressure and diversify control tactics. croplife.org.auepa.govepa.govregulations.gov Key strategies include:

Rotation of Herbicide Modes of Action: Alternating the use of this compound (Group 3) with herbicides from different HRAC groups that control the same weed species is a fundamental strategy. croplife.org.auepa.govepa.govlebanonturf.comweedscience.org This prevents the continuous selection for resistance to a single mode of action.

Tank Mixtures: Combining this compound with a herbicide from a different mode of action group can help control weeds that may be resistant to one of the components and broadens the spectrum of weeds controlled. croplife.org.auucdavis.eduepa.govepa.gov For mixtures to be most effective in delaying resistance, the herbicides should have similar efficacy on the target weed. ucdavis.edu

Integrated Weed Management Practices: Incorporating non-chemical control methods is crucial. croplife.org.auepa.govepa.gov This includes cultural practices (e.g., optimizing crop seeding rates, precision fertilization), mechanical control (e.g., tillage, hoeing), and biological control. epa.govepa.gov

Monitoring and Early Detection: Scouting fields before and after herbicide application helps monitor weed populations and identify potential resistance development early. epa.govepa.govlebanonturf.com Indicators of resistance include failure to control a weed species normally susceptible to the herbicide, spreading patches of uncontrolled plants, or surviving plants mixed with controlled individuals. epa.govepa.govlebanonturf.com

Preventing Seed Set and Spread: If resistance is suspected, preventing resistant weeds from producing seeds is paramount. epa.govepa.govlebanonturf.com This can be achieved through alternative herbicides with different modes of action or mechanical removal. epa.govepa.govlebanonturf.com Cleaning equipment to prevent the movement of resistant seeds is also important. epa.govepa.gov

Using Labeled Rates: Applying herbicides at the recommended labeled rates is important to achieve high levels of control and reduce the likelihood of selecting for less susceptible individuals. croplife.org.auepa.gov

Research continues to explore the genetic and biochemical basis of this compound resistance, which can inform the development of new management strategies and potentially new herbicides or mixtures that can overcome existing resistance. Understanding the complex nature of cross-resistance patterns and the evolutionary dynamics of weed populations is essential for developing sustainable weed management programs. nih.govcambridge.orgresearchgate.netresearchgate.net

Efficacy and Selectivity Research in Weed Science

Pre-Emergence and Post-Emergence Efficacy across Weed Species

Dithiopyr demonstrates efficacy against a spectrum of annual weeds, with its activity varying depending on the weed species and growth stage at application. It is effective when applied prior to germination (pre-emergence) and can also provide control of certain weeds in their early growth stages (post-emergence). cabidigitallibrary.orgamazonaws.com

This compound is particularly well-regarded for its control of annual grasses, with a strong focus in research on Digitaria species, commonly known as crabgrass. cabidigitallibrary.orgpurdue.edu It provides effective pre-emergence control of smooth crabgrass (Digitaria ischaemum) and large crabgrass (Digitaria sanguinalis). purdue.eduashs.org Studies have shown high levels of smooth crabgrass control (greater than 85%) with pre-emergence applications. ashs.org

This compound also offers early post-emergence control of crabgrass, typically up to the one-tiller stage of growth. amazonaws.compurdue.edu Research indicates that acceptable smooth crabgrass control (80% or greater) can be achieved with post-emergence applications at the one-tiller stage. ashs.org However, the efficacy can decrease as the plant size increases beyond the early growth stages. scielo.br

Studies have investigated the this compound rates required to achieve a 50% reduction in shoot mass for various annual grasses. For smooth crabgrass, a rate of 0.76 kg a.i. ha⁻¹ was required, while annual bluegrass (Poa annua) and goosegrass (Eleusine indica) required higher rates of 1.18 and 1.03 kg a.i. ha⁻¹, respectively. researchgate.net

While primarily known for grass control, this compound also provides suppression or control of certain small-seeded broadleaf weeds when applied pre-emergence. cabidigitallibrary.orgamazonaws.com Examples of broadleaf weeds listed as controlled by this compound include chickweed, oxalis, spurge, and henbit. regulations.gov Research has shown that this compound can control broadleaf weeds such as common lespedeza (Kummerowia striata) with pre-emergence applications. researchgate.netcambridge.org In a 3-year field experiment, sequential this compound applications controlled common lespedeza by ≥ 88%. researchgate.netcambridge.org

However, the level of control for broadleaf weeds can vary. Some studies indicate that this compound alone may be ineffective against a complex flora of weeds including broadleaf species, suggesting that tank mixtures might be necessary for broader spectrum control in some situations. isws.org.in

Control of Annual Grasses (e.g., Digitaria species)

Selective Action in Established Turfgrass Systems

A key characteristic of this compound is its selective action, allowing for weed control in established turfgrass without causing significant injury to the desired grass species. cabidigitallibrary.orgresearchgate.net

While safe for use on established turfgrass, this compound can impact the establishment of turfgrass from seed and sod. It has been shown to reduce the initial rooting of newly seeded turfgrass and installed sod for both cool-season and warm-season species. cabidigitallibrary.orgresearchgate.net Studies have reported significant reductions in root biomass and the occurrence of abnormal rooting in species like St. Augustinegrass (Stenotaphrum secundatum) and bermudagrass (Cynodon dactylon) when treated with this compound during establishment. cabidigitallibrary.orglsu.edu

The timing of application is crucial when seeding turfgrass. Applying this compound too early after emergence can cause unacceptable seedling injury. cabidigitallibrary.org However, when seeding is done before weed germination, this compound applied at appropriate rates several days after turfgrass emergence has been shown to improve turf cover by reducing weed competition. cabidigitallibrary.org

The selectivity of this compound is linked to differential physiological processes in tolerant turfgrass species and susceptible weed species, including differences in absorption, translocation, and metabolism. researchgate.net this compound is primarily absorbed by the roots and to a lesser extent by the shoots, accumulating in meristematic regions. cabidigitallibrary.orglsu.edu Limited translocation from the treated leaf has been observed in susceptible species like large crabgrass. bioone.org

Studies using 14C-labeled this compound have provided insights into these differences. Smooth crabgrass, a susceptible species, showed approximately 75% more root absorption of 14C-dithiopyr compared to tolerant species like annual bluegrass, goosegrass, and tall fescue after 72 hours. researchgate.net While foliar absorption showed limited translocation in all species tested, differences in root absorption and subsequent distribution contribute to selectivity. researchgate.netbioone.org For instance, barnyardgrass (Echinochloa crus-galli), a susceptible species, distributed more root-applied 14C-dithiopyr to shoots than rice (Oryza sativa), suggesting greater translocation to shoots in susceptible plants. bioone.org

Metabolism of this compound also plays a role in selectivity. Susceptible species like smooth crabgrass have shown higher rates of this compound metabolism compared to more tolerant grasses. researchgate.net For example, smooth crabgrass metabolized 69% of total 14C recovered after 7 days, while annual bluegrass and tall fescue metabolized 33% and 27%, respectively. researchgate.net This suggests that the ability to metabolize the herbicide contributes to tolerance.

Impact on Turfgrass Establishment from Seed and Sod

Influence of Environmental Factors on Herbicidal Performance

The efficacy of this compound is influenced by various environmental factors. researchgate.net These factors can affect the herbicide's persistence in the soil, its availability for plant uptake, and the physiological responses of weeds and turfgrass.

Soil properties, such as adsorption to soil colloids, affect this compound's mobility and availability. This compound is strongly adsorbed to soil and has low leaching potential. cabidigitallibrary.orgresearchgate.net

Temperature can also influence this compound's behavior and efficacy. Research suggests that higher temperatures may increase losses from volatilization, reduce foliar absorption, and increase metabolism in smooth crabgrass compared to cooler temperatures. bioone.orgcambridge.org This could potentially lead to reduced efficacy of post-emergence applications under hot conditions. Conversely, cooler temperatures may result in less metabolism and potentially better efficacy for control in the spring compared to summer. bioone.org

Activation by rainfall or irrigation is important for optimal pre-emergence control, ensuring the herbicide is moved into the soil where it can be absorbed by germinating weeds. amazonaws.comexactdn.com

Here is a summary of research findings on this compound efficacy:

| Weed Species (Example) | Application Timing | Efficacy Level (General) | Key Findings / Notes | Source(s) |

| Smooth Crabgrass (D. ischaemum) | Pre-emergence | Excellent | Consistently provides high levels of control (>85%). ashs.org Requires 0.76 kg a.i. ha⁻¹ for 50% shoot mass reduction. researchgate.net | ashs.orgresearchgate.net |

| Large Crabgrass (D. sanguinalis) | Pre-emergence | Excellent | Provides effective control. ashs.org | ashs.org |

| Smooth Crabgrass (D. ischaemum) | Early Post-emergence | Good (up to 1 tiller) | Effective on seedlings up to the one-tiller stage. amazonaws.compurdue.eduashs.org Efficacy may decrease with larger plant size. scielo.br Acceptable control (≥80%) at the one-tiller stage. ashs.org | amazonaws.compurdue.eduashs.orgscielo.br |

| Annual Bluegrass (Poa annua) | Pre-emergence | Effective | Provides pre-emergence control. researchgate.net Requires 1.18 kg a.i. ha⁻¹ for 50% shoot mass reduction. researchgate.net Post-emergence applications are ineffective. researchgate.net | researchgate.net |

| Goosegrass (Eleusine indica) | Pre-emergence | Effective | Provides pre-emergence control. researchgate.net Requires 1.03 kg a.i. ha⁻¹ for 50% shoot mass reduction. researchgate.net Post-emergence applications are ineffective. researchgate.net | researchgate.net |

| Common Lespedeza (K. striata) | Pre-emergence | Effective | Sequential applications controlled common lespedeza ≥ 88%. researchgate.netcambridge.org | researchgate.netcambridge.org |

| Broadleaf Weeds (General) | Pre-emergence | Suppression/Control | Controls certain small-seeded broadleaf weeds like chickweed, oxalis, spurge, and henbit. amazonaws.comregulations.gov Efficacy can vary by species. isws.org.in | amazonaws.comregulations.govisws.org.in |

Here is a summary of research findings on differential absorption and metabolism:

Soil Type and Organic Matter Content

Soil type and organic matter content play crucial roles in the behavior and efficacy of this compound in the environment. This compound is strongly adsorbed to soil colloids and organic matter, which limits its mobility and potential for leaching to groundwater. researchgate.netcabidigitallibrary.orgnih.gov Studies indicate that this compound is slightly mobile to immobile in the soil environment based on batch equilibrium studies, with Freundlich K values correlating positively with soils having higher Cation Exchange Capacity and organic matter content, such as volcanic ash soils. epa.gov The strong adsorption is also evident from hysteresis observed during desorption studies. cabidigitallibrary.org

The affinity of this compound for soil organic matter is high, as suggested by its low water solubility (1.38 mg/L) and high octanol-water partition coefficient (Kow = 56,250), and organic carbon partition coefficient (Koc = 1920). cabidigitallibrary.org This strong binding to organic matter in the thatch, mat, and surface soil layers reduces its mobility. cabidigitallibrary.org Research has shown a negative correlation between herbicide efficacy and organic matter content for soil-applied herbicides, including this compound, meaning that higher organic matter content can reduce the herbicide's effectiveness. wur.nl This is because the herbicide is bound to the organic matter, making it less available for uptake by germinating weed seedlings.

Data from adsorption-desorption studies highlight the strong binding of this compound to soil. For instance, in alluvial soil, Kd (distribution coefficient) values ranged from 3.97 to 5.78, with a Freundlich capacity factor (Kf) of 2.41. cabidigitallibrary.org The hysteresis value (H = amount sorbed/amount desorbed) ranged from 0.17 to 0.40, indicating strong adsorption. cabidigitallibrary.org Leaching experiments in packed soil columns demonstrated that the majority of this compound remained in the soil column, with minimal movement even after significant water passage, confirming its low mobility. cabidigitallibrary.org

| Soil Property | Value | Source Soil Type |

|---|---|---|

| Water Solubility | 1.38 mg/L | - |

| Octanol-Water Partition Coefficient (Kow) | 56,250 | - |

| Organic Carbon Partition Coefficient (Koc) | 1141 - 3748 | Various |

| Kd (Alluvial Soil) | 3.97 - 5.78 | Alluvial |

| Kf (Alluvial Soil) | 2.41 | Alluvial |

| Hysteresis (Alluvial Soil) | 0.17 - 0.40 | Alluvial |

Climatic Conditions and Dissipation Rates

Climatic conditions significantly influence the dissipation and efficacy of this compound in the environment. Dissipation of this compound in the field occurs through a combination of processes, including volatilization, microbial degradation, and to a lesser extent, photodegradation and chemical degradation. researchgate.netcabidigitallibrary.orgnih.govregulations.gov

Volatilization is a significant route of this compound dissipation, particularly under field conditions. researchgate.netcabidigitallibrary.orgnih.govepa.govepa.gov Greenhouse studies have shown that volatilization can be a primary dissipation route, with losses exceeding 50% within a few days. nih.gov Volatilization losses increase with increasing temperature. researchgate.netcambridge.orgbioone.org For example, studies have shown volatilization losses ranging from 46% to 55% at 5°C, increasing to 92% to 95% at 35°C. bioone.org

Microbial degradation by bacteria and fungi also contributes to this compound dissipation in soil. researchgate.netcabidigitallibrary.org Studies have shown that soil microflora play a major role in degradation, with bacterial degradation often being faster than fungal degradation. cabidigitallibrary.org For instance, bacterial degradation has been observed with a half-life of 5.8 days, compared to 6.8 days for fungal degradation in rooting medium. cabidigitallibrary.org

Photodegradation of this compound in water can be significant, with an average half-life of 19 days. epa.govregulations.gov However, photodegradation on soil surfaces is generally considered insignificant and does not contribute substantially to its environmental degradation. epa.govepa.gov

Hydrolysis of this compound in water is slow and increases with increasing pH. epa.gov It is considered stable at pH 5 and 7, with minimal degradation observed at pH 9 over 30 days. epa.gov

| Dissipation Process | Contribution to Dissipation | Influencing Factors |

|---|---|---|

| Volatilization | Significant | Temperature, Soil Moisture (lesser extent) |

| Microbial Degradation | Primary in soil | Soil Microflora (Bacteria, Fungi) |

| Aqueous Photodegradation | Significant in water | Sunlight |

| Soil Photodegradation | Insignificant on soil | - |

| Hydrolysis | Slow, pH-dependent | pH |

| Environmental Compartment | Average Half-life (days) | Influencing Factors | Source |

| Field (with vegetation) | 17 - 61 | Soil composition, weather, formulation | epa.gov |

| Alluvial Soil | 11.9 - 12.9 | - | researchgate.netcabidigitallibrary.org |

| Turfgrass environments | 4 - 49 | - | researchgate.netcabidigitallibrary.org |

| Indian Tropical Soil | 17.3 - 25.0 | Climate | nih.gov |

| Sterile Aqueous Solution | 17.6 | Sunlight | epa.gov |

| Aerobic Soil (Lab) | 523 - 2300 | Soil type | epa.gov |

| Aerobic Aquatic Systems | 1300 | - | regulations.gov |

| Anaerobic Aquatic Systems | 648 | - | regulations.gov |

| Soil Photolysis | 444 | - | regulations.gov |

| Aerobic Soil | 596 | - | regulations.gov |

| Anaerobic Soil | Stable | - | regulations.gov |

Advanced Analytical Methodologies for Dithiopyr and Its Metabolites

Extraction Techniques from Environmental Matrices (Soil, Water)

Effective extraction of dithiopyr and its metabolites from complex environmental matrices like soil and water is a critical initial step in the analytical process. The choice of extraction technique depends on the matrix, the target analytes (parent compound or metabolites), and their chemical properties. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. umaine.eduresearchgate.netnih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a traditional method used for extracting this compound from soil and water samples. umaine.eduoup.com For soil samples, a common approach involves shaking the sample with a mixture of acetonitrile (B52724) and dilute hydrochloric acid, followed by partitioning with petroleum ether to extract the parent this compound. epa.govepa.gov Acidic metabolites, which remain in the aqueous phase, can be subsequently extracted using a different solvent like diethyl ether after acidification. epa.govepa.gov Optimization of LLE involves selecting appropriate solvents based on the polarity of the analytes and matrix, adjusting pH, and optimizing the extraction duration and number of extraction cycles to maximize recovery and minimize co-extraction of interfering compounds. While widely used, LLE can be time-consuming and requires large volumes of organic solvents. umaine.eduacademicjournals.org

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) offers advantages over LLE, including reduced solvent consumption and the ability to handle larger sample volumes, particularly for water analysis. umaine.eduoup.comnorlab.com SPE is frequently used for the extraction and cleanup of this compound and its metabolites from water samples. umaine.eduresearchgate.netumaine.eduusgs.gov Protocols typically involve passing the water sample through a solid phase sorbent, such as a styrene-divinylbenzene copolymer or a C18 sorbent, which retains the analytes. umaine.eduoup.com The retained compounds are then eluted using a suitable organic solvent. oup.com

Research has shown SPE with C18 cartridges to be effective for extracting and concentrating this compound from aqueous solutions, yielding high recovery levels (near 99%) from various volumes and concentrations. oup.com SPE can also effectively remove interfering organic compounds from water samples prior to analysis. oup.com For the analysis of multiple pesticides, including this compound, in surface water, a single SPE procedure has been developed and validated. nih.gov Optimizing SPE protocols involves selecting the appropriate sorbent material, conditioning and elution solvents, sample flow rate, and sample volume to achieve efficient extraction and cleanup. umaine.edunih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound and its metabolites from matrix co-extractives and from each other before detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation methods employed. umaine.eduresearchgate.netmdpi.com

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with electron capture detection (GC-ECD) is a sensitive and widely used technique for the determination of this compound, particularly in soil and plant matrices. epa.govcabidigitallibrary.orgumaine.edunih.govepa.gov ECD is highly sensitive to halogenated compounds like this compound. encyclopedia.pub For GC-ECD analysis, extracted this compound may require cleanup steps, often involving techniques like Florisil column chromatography. epa.govepa.gov Acidic metabolites of this compound, such as the monoacids and diacid, typically require methylation with a derivatizing agent like diazomethane (B1218177) to make them volatile enough for GC analysis. epa.govcabidigitallibrary.orgumaine.eduepa.gov GC conditions, including column type (e.g., HP-1, DB-210), temperatures (oven, injector, detector), and carrier gas flow rate, are optimized for effective separation and detection. cabidigitallibrary.orgnih.gov

Studies have reported the use of GC-ECD for quantifying this compound and its methylated metabolites in soil, with good recoveries and limits of quantification. epa.govepa.gov For instance, a method for soil analysis reported mean recoveries for this compound, normal monoacid, reverse monoacid, and diacid ranging from 94.1% to 100.9%, with a limit of quantitation (LOQ) of 0.01 ppm for each compound. epa.govepa.gov The sensitivity of GC-ECD for this compound in toluene (B28343) solution can be as low as 0.4 µg/L. oup.com

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) is another valuable technique for the analysis of pesticides, including this compound, particularly in water samples. umaine.eduresearchgate.netumaine.edu HPLC-DAD allows for the simultaneous detection of multiple analytes based on their UV-Vis absorption spectra. umaine.edunih.govgoogle.comcabidigitallibrary.org This method often involves SPE for sample cleanup and pre-concentration before HPLC analysis. umaine.eduresearchgate.netumaine.edu

A method utilizing SPE followed by HPLC-DAD has been developed for the simultaneous determination of several pesticides, including this compound, in surface and groundwater. umaine.eduresearchgate.netumaine.edu This approach offers a relatively fast and efficient way to detect residual levels of these compounds. umaine.eduresearchgate.net While GC methods for this compound often require derivatization, HPLC can sometimes analyze the parent compound and potentially some metabolites directly, depending on their polarity and the stationary phase used. umaine.edu However, some compounds may still benefit from derivatization for enhanced detection by DAD if they lack strong chromophores. google.comcabidigitallibrary.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the quantification and identification of this compound and its metabolites in environmental samples. cabidigitallibrary.orgumaine.eduusgs.govresearchgate.netencyclopedia.pubthermofisher.com GC-MS provides structural information based on the mass fragmentation patterns of the analytes, which is crucial for confirming the identity of known metabolites and potentially identifying unknown transformation products. cabidigitallibrary.orgepa.govthermofisher.comlcms.cz

GC-MS is particularly useful for the identification of this compound metabolites, such as the monoacids and diacid, often analyzed after methylation. cabidigitallibrary.orgepa.gov The mass spectra of the methylated metabolites can be compared to spectral libraries or authentic standards for positive identification. epa.govthermofisher.comlcms.cz The introduction of MS detection has enabled simultaneous determination and confirmation of this compound in water. umaine.edu GC-MS is considered a standard technique for analyzing various organic compounds, and its ability to generate reproducible fragmentation patterns makes it integral for metabolite identification in metabolomics studies. encyclopedia.pubthermofisher.comlcms.cznih.gov

Research has utilized GC-MS to confirm the structures of this compound metabolites found in soil. cabidigitallibrary.org While GC-ECD is often used for routine quantification due to its sensitivity for halogenated compounds, GC-MS provides the necessary specificity for confirmation and identification, especially in complex environmental matrices where interfering peaks may be present. researchgate.netencyclopedia.pub

Table 1: Analytical Methods and Performance for this compound and Metabolites

| Matrix | Extraction Method | Separation Method | Detection Method | Analytes | Reported Recoveries (%) | LOQ | Reference |

| Soil | LLE (Acetonitrile/HCl, Petroleum Ether, Diethyl Ether) | GC | ECD | This compound, Normal Monoacid, Reverse Monoacid, Diacid (methylated) | 94.1 - 100.9 | 0.01 ppm | epa.govepa.gov |

| Water | SPE (C18) | GC | ECD | This compound | ~99 | 1 µg/L | oup.com |

| Soil, Wheat Grain, Straw | Acetone-0.2 M HCl, Hexane Partitioning | GC | ECD | This compound | 80 - 99 | 0.05 µg/mL | nih.govresearchgate.net |

| Water | SPE (Styrene-divinylbenzene copolymer) | HPLC | DAD | This compound, Fenoxaprop-P-ethyl, Halofenozide, Oryzalin (B97938) | 82 - 122 | 0.1 - 0.5 ppb | umaine.eduresearchgate.netumaine.edu |

| Soil | LLE | GC | MS | This compound, Monoacid, Reverse Monoacid, Diacid | Not specified | Not specified | cabidigitallibrary.org |

| Water, Suspended Sediment | SPE (Water), Sonication/Solid-Liquid Extraction (Sediment) | LC-MS/MS, GC-MS/MS | MS/MS | This compound and degradates | Not specified | Not specified | usgs.gov |

Quantification Limits and Reproducibility in Environmental Monitoring

Accurate determination of this compound and its metabolites in environmental matrices such as water and soil is crucial for assessing their potential impact and fate. Analytical methods employed for environmental monitoring must demonstrate adequate sensitivity, typically evaluated by their limits of detection (LOD) and limits of quantification (LOQ), and reliability, assessed through reproducibility studies.

Studies have established quantification limits for this compound and its key acidic metabolites in various environmental compartments. For instance, a method utilizing HPLC/DAD for the determination of this compound in water reported LOQs of 0.50 ppb for both ground and surface water. umaine.edu This method also evaluated reproducibility, showing percent coefficients of variation (%CVs) for this compound ranging from 2.6 to 25 in ground water and 2.2 to 17 in surface water. umaine.eduresearchgate.net Recoveries for this compound in ground water ranged from 89% to 122% with an average %CV of 8.1, while in surface water, recoveries were between 82% and 93% with an average %CV of 5.5. umaine.eduresearchgate.net